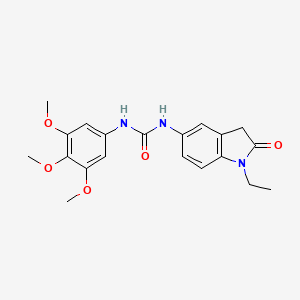

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic urea derivative featuring a 1-ethyl-2-oxoindoline moiety linked via a urea bridge to a 3,4,5-trimethoxyphenyl group. The indolinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-5-23-15-7-6-13(8-12(15)9-18(23)24)21-20(25)22-14-10-16(26-2)19(28-4)17(11-14)27-3/h6-8,10-11H,5,9H2,1-4H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHDSINDXBMELA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 1-ethyl-2-oxoindoline-5-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors, leading to inhibition or activation of specific pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Urea-Linked Indolinones

- 1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea (CAS 1171933-70-2): This analog replaces the 3,4,5-trimethoxyphenyl group with a 3,4-dichlorophenyl moiety. The ethyl group on the indolinone is conserved, suggesting its role in metabolic stability or conformational rigidity.

Trimethoxyphenyl-Containing Compounds

- (E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (ETTC): A chalcone derivative with a 3,4,5-trimethoxyphenyl group linked to an enone system. ETTC induces intrinsic apoptosis in hepatocellular carcinoma (HCC) cells via mitochondrial pathways, demonstrating the bioactivity of trimethoxyphenyl motifs in oncology . Unlike the urea compound, chalcones rely on α,β-unsaturated ketones for Michael addition-mediated enzyme inhibition.

- 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives: Esters like 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibit anti-Alzheimer activity via acetylcholinesterase (AChE) inhibition (IC50 = 46.18 µM).

Compound 2238 (1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole) :

Tetrazole rings serve as bioisosteres for carboxylic acids, improving metabolic stability. The trimethoxyphenyl group may synergize with the tetrazole to modulate kinase or phosphatase activity .

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The urea bridge provides two hydrogen-bond donors, favoring interactions with serine/threonine kinases or proteases .

- Metabolic Stability: The ethyl group on the indolinone may reduce cytochrome P450-mediated oxidation compared to bulkier substituents.

Biological Activity

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The compound can be synthesized through various methods that involve the reaction of indole derivatives with urea and substituted phenols. The presence of the 3,4,5-trimethoxyphenyl group is crucial for enhancing biological activity, particularly in anticancer applications.

General Structure

- Indole ring : Provides a core structure known for various biological activities.

- Urea linkage : Often associated with increased bioactivity in medicinal compounds.

- Trimethoxyphenyl substituent : Enhances lipophilicity and biological interaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. The following table summarizes key findings from various studies:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical cancer) | 0.126 | Induction of apoptosis via caspase activation |

| Compound B | SMMC-7721 (Liver cancer) | 0.071 | Inhibition of cell proliferation |

| Compound C | K562 (Leukemia) | 0.164 | Disruption of microtubule dynamics |

These results indicate that the compound exhibits potent activity against various cancer cell lines, displaying lower IC50 values than standard chemotherapeutics like doxorubicin .

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Microtubule Disruption : Similar to other anticancer agents, it may interfere with mitotic spindle formation.

- Cell Cycle Arrest : Evidence suggests that it can induce G2/M phase arrest in cancer cells.

Study 1: Anticancer Activity Assessment

In a comprehensive study evaluating various quinoxaline derivatives, including related structures to this compound, researchers found that compounds with methoxy groups demonstrated enhanced cytotoxicity against HeLa and HepG2 cells. The SAR indicated that electron-donating groups significantly improved activity while electron-withdrawing groups reduced efficacy .

Study 2: In Vivo Efficacy

Another study focused on the in vivo efficacy of similar compounds revealed that administration led to significant tumor reduction in xenograft models. The mechanism involved immunogenic cell death markers being upregulated post-treatment, suggesting a potential for use in combination therapies .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1-ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of substituted indolin-2-one and 3,4,5-trimethoxyphenyl precursors. A common approach includes:

- Step 1 : Formation of the 3,4,5-trimethoxyphenyl isocyanate or amine intermediate via nucleophilic substitution or condensation reactions.

- Step 2 : Coupling with the 1-ethyl-2-oxoindolin-5-yl moiety using carbodiimide-mediated urea bond formation.

- Characterization : Intermediates are validated via 1H/13C NMR (to confirm substitution patterns and urea linkage) and mass spectrometry (to verify molecular weights). IR spectroscopy can confirm the presence of carbonyl groups (e.g., urea C=O stretch at ~1640–1680 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Key steps include:

Q. What in vitro assays are used for preliminary biological evaluation (e.g., anticancer activity)?

Common assays include:

- Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa).

- Tubulin polymerization : Fluorescence-based assays to assess stabilization or disruption of microtubules, given the structural similarity to trimethoxyphenyl-containing tubulin-targeting agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indolinone or trimethoxyphenyl groups) affect biological activity?

A structure-activity relationship (SAR) study can be designed by:

- Variation of substituents : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) on the indolinone or aryl rings.

- Activity mapping : Comparing IC₅₀ values across analogs in antiproliferative assays. For example, replacing the ethyl group on the indolinone with bulkier alkyl chains may alter membrane permeability and target binding .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with tubulin or kinases.

Q. How can conflicting data on hydrogen-bonding patterns in crystallographic studies be resolved?

Discrepancies may arise due to polymorphism or solvent effects. Strategies include:

- Graph set analysis : Classifying hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to identify consistent patterns.

- Temperature-dependent studies : Collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects.

- Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., using CrystalExplorer) to resolve ambiguous contacts .

Q. What mechanistic insights can be gained from studying the compound’s interaction with tubulin?

- Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to determine if the compound binds to the same tubulin site.

- Kinetic studies : Stopped-flow spectroscopy to measure tubulin polymerization rates.

- Cryo-EM/X-ray crystallography : Resolve high-resolution structures of tubulin-compound complexes to identify key binding residues (e.g., β-tubulin T7 loop) .

Q. How can synthetic byproducts or degradation products be identified and quantified?

- HPLC-MS/MS : Employ reverse-phase chromatography with tandem mass spectrometry to separate and characterize impurities.

- Stability studies : Accelerated degradation under stress conditions (e.g., heat, UV light) followed by LC-UV/MS analysis.

- Isolation via preparative TLC/column chromatography : For structural confirmation of major byproducts using NMR .

Methodological Considerations

Q. What strategies optimize yield in urea bond formation during synthesis?

- Reagent selection : Use carbodiimides (e.g., EDC) with coupling agents like HOBt to minimize racemization.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature control : Reactions performed at 0–25°C to prevent side reactions (e.g., isocyanate hydrolysis) .

Q. How are solubility challenges addressed in biological assays?

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffer.

- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous dispersion .

Q. What statistical methods are recommended for analyzing dose-response data in antiproliferative assays?

- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with post-hoc tests : Compare activity across analogs or cell lines (e.g., Tukey’s HSD test) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational docking predictions and experimental binding data?

- Force field refinement : Use molecular dynamics (MD) simulations (e.g., AMBER) to account for protein flexibility.

- Solvent effects : Include explicit water molecules in docking models.

- Experimental validation : Perform SPR or ITC to measure binding affinities and compare with docking scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.